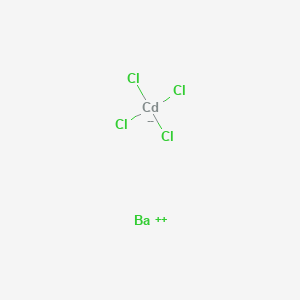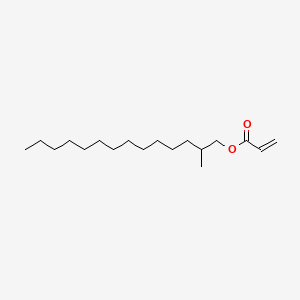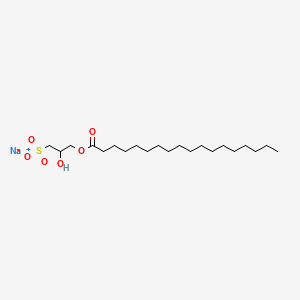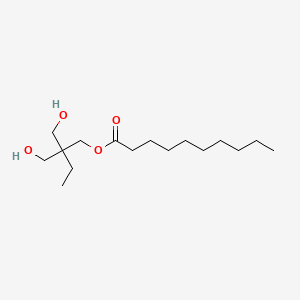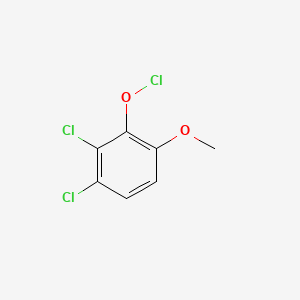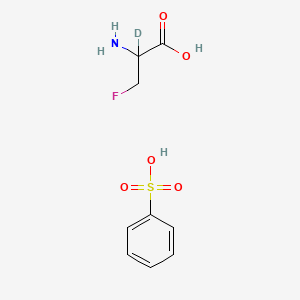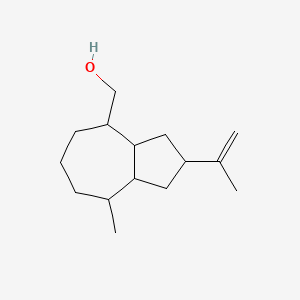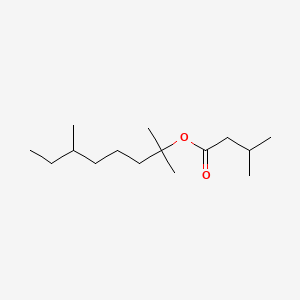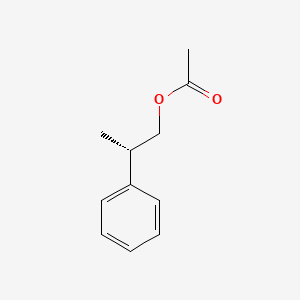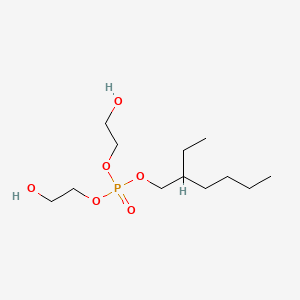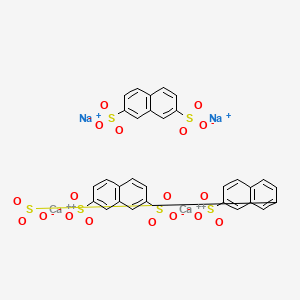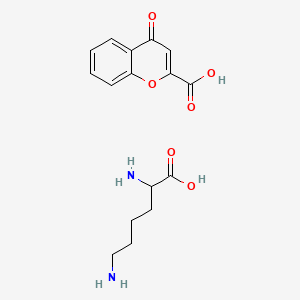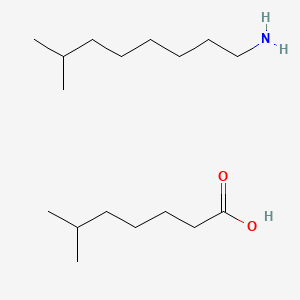
Einecs 298-624-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-624-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 298-624-3 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that may involve the use of catalysts, solvents, and specific temperature and pressure conditions.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities.
Chemical Reactions Analysis
Einecs 298-624-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may occur in the presence of halogens or other substituents, leading to the formation of different derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Einecs 298-624-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine may explore its potential therapeutic applications or its role in drug development.
Industry: In the industrial sector, this compound is used in the production of various commercial products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Einecs 298-624-3 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may bind to specific proteins, enzymes, or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signaling pathways, metabolic pathways, or other cellular processes that are influenced by the compound
Comparison with Similar Compounds
Einecs 298-624-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups may include other entries in the EINECS inventory or related chemical substances.
Uniqueness: The uniqueness of this compound lies in its specific chemical properties, reactivity, and applications that distinguish it from other similar compounds
Properties
CAS No. |
93820-45-2 |
|---|---|
Molecular Formula |
C17H37NO2 |
Molecular Weight |
287.5 g/mol |
IUPAC Name |
6-methylheptanoic acid;7-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N.C8H16O2/c1-9(2)7-5-3-4-6-8-10;1-7(2)5-3-4-6-8(9)10/h9H,3-8,10H2,1-2H3;7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
SSHQWPUWKHEJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCN.CC(C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


